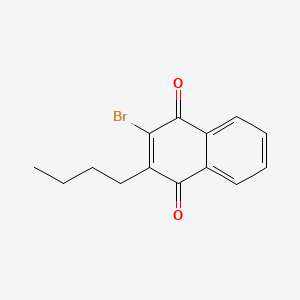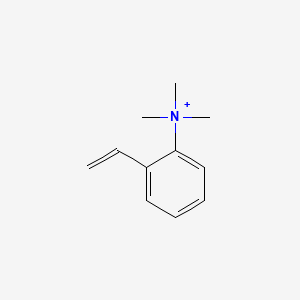
2-(Methylthio)-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-3-quinolinecarbonitrile is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methylthio group at the 2-position and a cyano group at the 3-position, making it a unique and versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-3-quinolinecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline and glycerol.
Formation of 2-Methylthioquinoline: The quinoline core is then reacted with methylthiol in the presence of a base such as sodium ethoxide to introduce the methylthio group at the 2-position.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Quinoline Core: Large-scale synthesis of the quinoline core using optimized reaction conditions.
Efficient Methylthiolation: Introduction of the methylthio group using industrial-grade reagents and catalysts to ensure high yield and purity.
Cyanation: The final cyanation step is carried out under controlled conditions to achieve the desired product with minimal impurities.
化学反应分析
Types of Reactions
2-(Methylthio)-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanogen bromide, sodium ethoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various quinoline derivatives.
科学研究应用
2-(Methylthio)-3-quinolinecarbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Methylthioquinoline: Lacks the cyano group, making it less versatile.
3-Cyanoquinoline: Lacks the methylthio group, affecting its chemical reactivity.
2-(Methylthio)aniline: Contains an aniline core instead of a quinoline core.
Uniqueness
2-(Methylthio)-3-quinolinecarbonitrile is unique due to the presence of both the methylthio and cyano groups, which confer distinct chemical and biological properties
属性
| 101617-92-9 | |
分子式 |
C11H8N2S |
分子量 |
200.26 g/mol |
IUPAC 名称 |
2-methylsulfanylquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2S/c1-14-11-9(7-12)6-8-4-2-3-5-10(8)13-11/h2-6H,1H3 |
InChI 键 |
TYLRFEOMZXHQPL-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=CC=CC=C2C=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


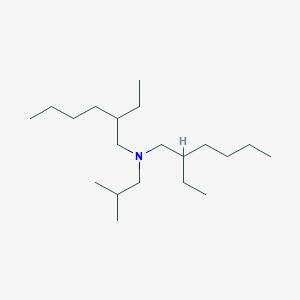
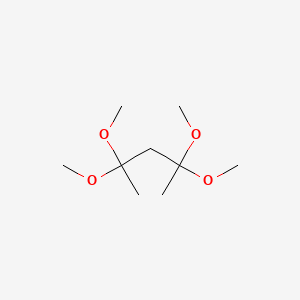
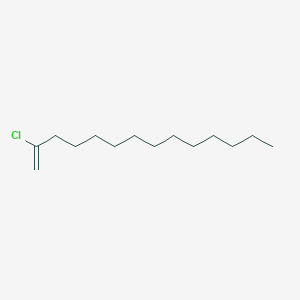
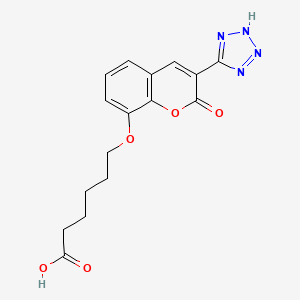
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)


